4-Aminobenzamide
Overview
Description
4-Aminobenzamide is an organic compound with the molecular formula C7H8N2O. It is a derivative of benzamide, where an amino group is attached to the para position of the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
- Role : It serves as an intermediate in the synthesis of folate by bacteria, plants, and fungi. In humans, PABA is considered nonessential because our gut microbiome generates it on its own .
- By interfering with the conversion of PABA to folate, certain drugs (sulfonamides) inhibit bacterial growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
4-Aminobenzamide plays a crucial role in biochemical reactions, particularly as an inhibitor of poly (ADP-ribose) polymerase (PADPRP). This enzyme is responsible for the post-translational modification of proteins through poly ADP-ribosylation, a process essential for DNA repair and cellular stress responses. By inhibiting PADPRP, this compound interferes with the enzyme’s ability to repair DNA, leading to the accumulation of DNA damage and potentially inducing cell death. This interaction is particularly significant in the context of cancer research, where this compound is explored for its potential to enhance the efficacy of chemotherapy by sensitizing cancer cells to DNA-damaging agents .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by inhibiting DNA repair mechanisms. This compound also affects cell signaling pathways, particularly those involved in the cellular response to DNA damage. By inhibiting poly (ADP-ribose) polymerase, this compound disrupts the normal function of these pathways, leading to altered gene expression and cellular metabolism. Additionally, it has been observed to cause vacuolization in cells, a process where large vacuoles form within the cytoplasm, potentially disrupting normal cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of poly (ADP-ribose) polymerase. This inhibition occurs via direct binding to the enzyme’s active site, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This blockade results in the accumulation of DNA damage, as the enzyme is unable to facilitate DNA repair. Furthermore, this compound has been shown to interfere with other cellular processes, such as the inhibition of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which plays a role in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can diminish over prolonged periods due to potential degradation. In in vitro studies, the long-term exposure of cells to this compound has been associated with sustained inhibition of DNA repair mechanisms, leading to cumulative DNA damage and altered cellular functions. In in vivo studies, the compound’s effects on cellular function have been observed to persist over time, with potential long-term consequences on tissue integrity and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit poly (ADP-ribose) polymerase without causing significant toxicity. At higher doses, this compound can induce toxic effects, including severe DNA damage, apoptosis, and potential organ toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of poly (ADP-ribose) polymerase, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA repair and cellular stress responses. The compound interacts with enzymes such as poly (ADP-ribose) polymerase, influencing the metabolic flux of ADP-ribose units and affecting the levels of metabolites involved in DNA repair. Additionally, this compound has been shown to impact the synthesis of folate, an essential vitamin for DNA synthesis and replication, by interfering with the enzyme dihydropteroate synthetase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on poly (ADP-ribose) polymerase. The compound may also interact with specific transporters or binding proteins that facilitate its localization to target sites within the cell. The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with active DNA repair processes .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with poly (ADP-ribose) polymerase and other nuclear proteins involved in DNA repair. The compound’s localization to the nucleus is facilitated by its ability to diffuse through the nuclear membrane and bind to its target enzymes. This subcellular localization is critical for its function, as it allows this compound to effectively inhibit DNA repair processes at the site of damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzamide can be synthesized through several methods. One common approach involves the reduction of 4-nitrobenzamide using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-nitrobenzamide. This process typically involves the use of a palladium catalyst under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzamide.
Reduction: The compound can be reduced to form 4-aminobenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or sulfonyl chlorides under basic conditions.
Major Products Formed:
Oxidation: 4-Nitrobenzamide.
Reduction: 4-Aminobenzylamine.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-Aminobenzamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used as a biochemical reagent in studies involving enzyme inhibition.
Medicine: It acts as an inhibitor of poly (ADP-ribose) polymerase, which is involved in DNA repair mechanisms
Industry: It is utilized in the production of pharmaceuticals, dyes, and agrochemicals.
Comparison with Similar Compounds
- 4-Aminobenzoic acid
- 4-Aminobenzonitrile
- 4-Aminobenzylamine
Comparison: 4-Aminobenzamide is unique due to its specific inhibition of poly (ADP-ribose) polymerase. While other similar compounds like 4-Aminobenzoic acid and 4-Aminobenzonitrile have their own applications, they do not exhibit the same level of enzyme inhibition. 4-Aminobenzylamine, on the other hand, is more commonly used in the synthesis of other organic compounds rather than as an enzyme inhibitor .
Properties
IUPAC Name |
4-aminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKYZXDTTPVVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038814 | |
Record name | 4-Aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-68-9 | |
Record name | 4-Aminobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-aminobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77722I6PAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.